R,R-Fenoterol

Description

R,R-Fenoterol is a stereoisomer of fenoterol, a β2-adrenergic receptor (β2AR) agonist developed as a novel therapeutic agent for cardiovascular diseases, particularly heart failure. Unlike traditional β1-adrenergic receptor (β1AR) antagonists (e.g., metoprolol), this compound selectively activates β2AR, which promotes cardioprotective signaling pathways without inducing harmful Gi protein coupling . This unique mechanism, pioneered by Dr. Xiao Ruiping and colleagues, challenges the conventional use of β1AR blockers in heart failure management by leveraging β2AR’s ability to enhance cardiac contractility while avoiding adverse remodeling .

Key pharmacological attributes:

Structure

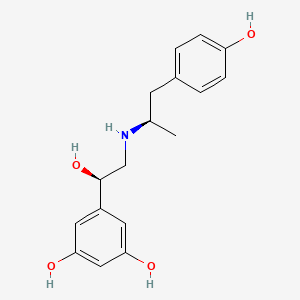

3D Structure

Properties

CAS No. |

69421-37-0 |

|---|---|

Molecular Formula |

C17H21NO4 |

Molecular Weight |

303.35 g/mol |

IUPAC Name |

5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol |

InChI |

InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17+/m1/s1 |

InChI Key |

LSLYOANBFKQKPT-DIFFPNOSSA-N |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)O)NC[C@@H](C2=CC(=CC(=C2)O)O)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O |

Other CAS No. |

130156-24-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R,R-Fenoterol involves the stereoselective reduction of a precursor compound. One common method includes the use of chiral catalysts to achieve the desired stereochemistry . The process typically involves the following steps:

Formation of the intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and nucleophilic substitution.

Stereoselective reduction: The intermediate is then subjected to stereoselective reduction using chiral catalysts to obtain this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale stereoselective synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for enantiomeric separation .

Chemical Reactions Analysis

Metabolic Pathways of (R,R)-Fenoterol

(R,R)-Fenoterol is primarily metabolized via glucuronidation and O-demethylation , with stereochemistry playing a critical role in its metabolic fate .

Key Reactions:

-

Glucuronidation :

-

O-Demethylation :

Table 1: Metabolite Distribution in Rat Studies

| Metabolite | Urinary Excretion (% Dose) | Route of Administration | Source |

|---|---|---|---|

| (R,R)-Fenoterol | 0.3% | Oral | |

| (R,R)-Fenoterol-G | 3.6% | Intravenous | |

| (R,R)-MFenoterol-G | 96.4% | Intravenous |

Hepatocyte Incubations:

-

(R,R)-MFen incubated with rat hepatocytes produces:

Intestinal Microsomes:

Pharmacokinetic Comparison: (R,R)-Fenoterol vs. (R,R)-MFenoterol

Modifying the 4-hydroxyphenyl group to methoxy (MFen) alters metabolic stability:

Table 2: Pharmacokinetic Parameters in Rats

| Parameter | (R,R)-Fenoterol | (R,R)-MFenoterol |

|---|---|---|

| Clearance (ml/min/kg) | 146 | 48 |

| Half-life (min) | 108.9 | 152.9 |

| Oral AUC (min·nmol/ml) | 2.3 | 7.2 |

(R,R)-MFen’s reduced clearance and higher AUC highlight its metabolic advantage over the parent compound .

Stereochemical Influence on Reactivity

The β-carbon and aminoalkyl chiral centers dictate receptor binding and metabolic interactions:

-

β-OH Configuration :

-

Thermodynamic Binding :

Table 3: Binding Affinities of Fenoterol Stereoisomers

| Stereoisomer | Kₐ (nM) | Selectivity Ratio (vs. (S,S’)) |

|---|---|---|

| (R,R’) | 0.7 | 80 |

| (R,S’) | 8.0 | 11 |

| (S,R’) | 2.0 | 2.7 |

Structural Determinants of Metabolism

-

4-Methoxy Substitution : Blocks para-glucuronidation, shifting metabolism to O-demethylation .

-

Hydrogen Bonding : The p-oxygen moiety interacts with β₂-AR residues (TYR308, ASP192), influencing receptor activation and G-protein coupling .

Implications for Drug Design

-

Enhanced Bioavailability : Blocking glucuronidation sites (e.g., MFen) improves systemic exposure .

-

Receptor Selectivity : (R,R’)-configuration promotes Gₛ-protein coupling, avoiding off-target Gᵢ effects .

These findings underscore the interplay between stereochemistry, metabolic pathways, and pharmacological efficacy in (R,R)-Fenoterol derivatives.

Scientific Research Applications

Pharmacological Profile

R,R-Fenoterol has been extensively studied for its pharmacological effects on β2-AR, which are crucial for various physiological responses. It has shown promise in enhancing cardiac function and modulating metabolic processes.

Key Pharmacological Effects:

- Cardiac Function: this compound improves cardiac contractility and is being investigated for its potential to treat heart failure. Studies indicate that it can stimulate cardiac myocytes, leading to increased contractile function .

- Erythropoietin Production: Research indicates that this compound may stimulate erythropoietin (EPO) production through β2-AR activation, which could have implications in conditions like anemia associated with chronic diseases .

Congestive Heart Failure (CHF):

This compound is entering clinical trials for the treatment of CHF. Its selectivity for β2-AR allows for enhanced cardiac output without the adverse effects associated with non-selective adrenergic agonists .

Asthma and COPD:

While primarily focused on heart failure, this compound's bronchodilatory properties make it relevant in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its action on β2-AR leads to relaxation of bronchial smooth muscle, improving airflow .

Comparative Molecular Field Analysis (CoMFA):

A study utilized CoMFA to analyze the binding affinities of this compound and its analogues to β2-AR. The findings highlighted the structural modifications that enhance selectivity and potency, providing a framework for developing new β2-AR agonists .

| Compound | pK_i (β2-AR) | Selectivity Ratio (β2/β1) |

|---|---|---|

| This compound | 0.40 ± 0.12 | >40 |

| R,S-Fenoterol | 16.60 ± 4.90 | 98 |

| Methoxyfenoterol | TBD | TBD |

Clinical Trials:

Initial clinical trials have demonstrated the safety profile of this compound in patients with CHF, showing promising results in improving exercise tolerance and quality of life .

Cell Cycle Modulation:

In vitro studies have shown that this compound can influence cell cycle marker proteins in tumor cells, suggesting potential applications in oncology by modulating tumor growth dynamics through β-adrenergic signaling pathways .

Mechanism of Action

R,R-Fenoterol exerts its effects by binding to beta-2 adrenergic receptors in the lungs. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels cause relaxation of bronchial smooth muscle, resulting in bronchodilation and increased airflow . The compound also has some activity on beta-1 adrenergic receptors, which can lead to cardiovascular effects .

Comparison with Similar Compounds

S,R-Fenoterol

The S,R-isomer of fenoterol exhibits divergent signaling properties due to altered stereochemistry:

- Clinical implications: Gi coupling may counteract the benefits of Gs-mediated cAMP elevation, making S,R-Fenoterol less therapeutically favorable .

Methoxyfenoterol Derivatives

Methoxy-substituted fenoterol analogs further highlight stereochemical influence:

- R,R-Methoxyfenoterol: Retains β2AR selectivity but lacks Gi activation, similar to R,R-Fenoterol .

- S,R-Methoxyfenoterol: Activates Gi signaling in cardiomyocytes, mirroring the drawbacks of S,R-Fenoterol .

Table 1: Pharmacological Comparison of Fenoterol Isomers

| Property | This compound | S,R-Fenoterol | R,R-Methoxyfenoterol | S,R-Methoxyfenoterol |

|---|---|---|---|---|

| β2AR Selectivity | High | Moderate | High | Moderate |

| Gi Activation | No | Yes | No | Yes |

| ERK1/2 Signaling | Enhanced | Suppressed | Enhanced | Suppressed |

| Therapeutic Potential | High | Low | High | Low |

Comparison with Other β2AR Agonists

Formoterol

Formoterol, another β2AR agonist, shares structural and functional similarities but differs in synthesis and application:

Salmeterol and Albuterol

- Albuterol: Short-acting; lacks the stereochemical precision of this compound, leading to non-selective βAR activation .

Comparison with β1AR Antagonists

Traditional heart failure therapies like metoprolol (β1AR antagonist) contrast sharply with this compound:

- Mechanism : Metoprolol blocks β1AR to reduce heart rate but may exacerbate cardiac depression .

- Outcomes: this compound improves contractility via β2AR activation, offering a therapeutic advantage in end-stage heart failure .

Research Findings and Clinical Implications

Biological Activity

R,R-Fenoterol is a potent β2-adrenoceptor agonist primarily investigated for its therapeutic potential in the treatment of congestive heart disease and asthma. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, receptor selectivity, and clinical implications, supported by data tables and relevant case studies.

Overview of this compound

This compound is an enantiomer of fenoterol, which exhibits significant selectivity for the β2-adrenergic receptor (β2-AR) over the β1-adrenergic receptor (β1-AR). Its mechanism involves the activation of Gs proteins, leading to increased intracellular cAMP levels, which subsequently enhances cardiomyocyte contractility and bronchodilation.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has distinct absorption and metabolism profiles. Following intravenous and oral administration in rats, it was observed that the bioavailability is significantly influenced by first-pass metabolism.

| Administration Route | Net Exposure (%) | Comments |

|---|---|---|

| Intravenous | 100% | Full availability in circulation |

| Oral | 0.3% | High presystemic glucuronidation observed |

The study indicated that only a small fraction of this compound escapes first-pass metabolism, emphasizing the need for careful dosing considerations in clinical settings .

Receptor Binding and Selectivity

This compound demonstrates a high affinity for β2-AR with a value of 0.35 μM, indicating more than 40-fold selectivity compared to β1-AR . This selectivity is crucial as it minimizes potential cardiac side effects commonly associated with non-selective β-agonists.

Comparative Binding Affinities

| Compound | K_i (μM) | Selectivity Ratio (β2/β1) |

|---|---|---|

| This compound | 0.35 | >40 |

| S,S-Fenoterol | Not significant | N/A |

The binding characteristics suggest that this compound may provide therapeutic benefits with reduced risk of adverse effects related to β1-AR activation .

Clinical Applications and Case Studies

This compound has been evaluated in various clinical contexts:

- Congestive Heart Disease : Clinical trials are underway to assess its efficacy in improving cardiac output and contractility in patients with heart failure. The drug's ability to enhance myocardial contractility without significant increases in heart rate presents a favorable profile .

- Asthma Management : While this compound is effective as a bronchodilator, there are concerns regarding paradoxical bronchospasm in some patients. A case study documented a patient who experienced exacerbated dyspnea following inhalation of fenoterol despite prior successful use, highlighting the importance of monitoring respiratory responses .

Safety Profile

Despite its therapeutic potential, this compound is not without risks. A notable concern is its association with increased mortality in severe asthma cases when used as a rescue inhaler. A case-control study indicated an odds ratio of 1.99 for asthma-related deaths among patients prescribed fenoterol, suggesting that careful patient selection and monitoring are essential .

Summary of Findings

This compound exhibits significant biological activity characterized by:

- High Selectivity : Favorable binding profiles to β2-AR.

- Enhanced Cardiac Contractility : Promising results in improving cardiac function.

- Risks in Asthma Patients : Potential for paradoxical bronchospasm necessitating caution.

Q & A

Basic: What distinguishes R,R-Fenoterol’s β2-adrenergic receptor (β2-AR) selectivity from other adrenergic agonists, and how can researchers validate this specificity experimentally?

Methodological Answer:

To validate β2-AR selectivity, researchers should:

- Conduct radioligand binding assays using isolated β1-AR and β2-AR subtypes to compare this compound’s binding affinity (e.g., IC₅₀ values) .

- Perform functional assays (e.g., cAMP accumulation) in cell lines transfected with β1-AR vs. β2-AR to assess agonist efficacy .

- Compare results with non-selective agonists (e.g., isoproterenol) and selective antagonists (e.g., ICI 118,551 for β2-AR) to confirm specificity .

Basic: What contradictions exist in preclinical data regarding this compound’s efficacy in heart failure models, and how should researchers address them?

Methodological Answer:

Contradictions often arise from interspecies variability (e.g., murine vs. canine models) or dosage regimes. To resolve these:

- Perform meta-analyses of existing studies, stratifying data by species, dosage, and disease stage .

- Replicate experiments using standardized protocols (e.g., ISO-induced heart failure models) with rigorous controls for hemodynamic parameters .

- Use sensitivity analyses to identify confounding variables (e.g., baseline cardiac function) .

Advanced: How should researchers design experiments to evaluate this compound’s cardioprotective effects while minimizing off-target effects?

Methodological Answer:

- Step 1: Utilize conditional β2-AR knockout models to isolate receptor-specific effects .

- Step 2: Integrate multi-omics approaches (e.g., transcriptomics/proteomics) to identify off-target pathways affected by this compound .

- Step 3: Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing schedules that maximize therapeutic windows .

- Step 4: Validate findings in human induced pluripotent stem cell (iPSC)-derived cardiomyocytes to bridge preclinical and clinical relevance .

Advanced: What statistical methods are most appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values and assess efficacy plateaus .

- Apply mixed-effects models to account for repeated measurements in longitudinal studies (e.g., chronic heart failure models) .

- For clinical data, Bayesian hierarchical models can address small sample sizes and heterogeneous patient responses .

Advanced: How can researchers integrate transcriptomic and metabolomic data to elucidate this compound’s mechanism of action?

Methodological Answer:

- Step 1: Perform RNA-seq on cardiac tissue post-R,R-Fenoterol treatment to identify differentially expressed genes (e.g., CREB targets) .

- Step 2: Pair with LC-MS metabolomics to quantify changes in metabolites (e.g., ATP, cAMP) linked to β2-AR signaling .

- Step 3: Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to map multi-omics data onto cardiac signaling networks .

- Step 4: Validate key nodes via CRISPR/Cas9-mediated gene silencing in vitro .

Basic: What in vitro models are most suitable for preliminary screening of this compound’s therapeutic potential?

Methodological Answer:

- Primary neonatal rat cardiomyocytes for acute contractility and calcium transient assays .

- HEK-293 cells stably expressing β2-AR for cAMP and ERK phosphorylation assays .

- Human cardiac fibroblasts to assess anti-fibrotic effects via TGF-β1 suppression assays .

Advanced: How can researchers address interspecies variability when translating this compound findings from rodents to humans?

Methodological Answer:

- Conduct cross-species comparative studies using tissue samples from rodents, non-human primates, and human explanted hearts .

- Utilize computational modeling to adjust for differences in β2-AR density and coupling efficiency across species .

- Validate translational relevance using humanized β2-AR mouse models .

Advanced: What methodological challenges arise in clinical trials for this compound, and how can they be mitigated?

Methodological Answer:

- Challenge 1: Patient stratification due to genetic β2-AR polymorphisms (e.g., Arg16Gly).

- Solution: Pre-screen participants using genotyping and stratify cohorts accordingly .

- Challenge 2: Placebo effects in subjective endpoints (e.g., quality of life).

- Solution: Use objective biomarkers (e.g., NT-proBNP levels, echocardiography) as primary endpoints .

- Challenge 3: Drug-drug interactions with β-blockers.

- Solution: Conduct in vitro cytochrome P450 inhibition assays and adjust exclusion criteria .

Basic: How does this compound’s mechanism inform its potential for combination therapy with β1-AR blockers?

Methodological Answer:

- Rationale: β2-AR agonism (this compound) may counterbalance β1-AR blockade’s negative inotropic effects .

- Experimental Design:

Advanced: What are the best practices for reporting this compound research to ensure reproducibility?

Methodological Answer:

- Adhere to ARRIVE guidelines for preclinical studies, detailing animal husbandry, randomization, and blinding .

- Provide raw data and analysis scripts in supplemental materials (e.g., R/Python code for dose-response curves) .

- Use standardized nomenclature for β-AR subtypes and this compound stereochemistry in manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.